molecular formula C18H22N2O2S B2598054 4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 954621-52-4

4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2598054
CAS No.: 954621-52-4
M. Wt: 330.45
InChI Key: LPHOKVBGJWNJTM-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a morpholine ring and a thiophene substituent. Its structure combines a lipophilic benzamide core with a morpholinoethyl side chain, which may enhance solubility and bioavailability. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where morpholine and thiophene groups are pharmacologically relevant .

Properties

IUPAC Name

4-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-2-4-15(5-3-14)18(21)19-12-17(16-6-11-23-13-16)20-7-9-22-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHOKVBGJWNJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The morpholino group can enhance the compound’s ability to interact with biological membranes, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Functional Groups in Analogous Compounds

Compound C=O Stretch (cm⁻¹) N-O/C=S Stretch (cm⁻¹) Reference
Target Compound ~1660–1680* ~1240–1255*
4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide 1663–1682
S-Alkylated 1,2,4-Triazoles Absent 1247–1255 (C=S)
4-Fluoro-N-[dihydrothienylidene]benzamide 1680*

*Predicted based on structural analogs.

Structural and Conformational Differences

Morpholine vs. Piperidine Analogs

The piperidine-containing analog () adopts a chair conformation with a dihedral angle of 31.63° between the piperidine and benzamide rings, facilitating intermolecular hydrogen bonding (N–H⋯O, O–H⋯N) .

Thiophene vs. Thiazole/Thienylidene Substituents

Compounds with thiophene () or thiazole () groups exhibit distinct electronic profiles. For example, the 4-fluoro substitution in ’s benzamide introduces electron-withdrawing effects, which could modulate reactivity compared to the target compound’s 4-methyl group (electron-donating) . Thiazole-containing analogs () may display higher metabolic stability due to aromatic nitrogen atoms .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystallographic Parameters of Selected Benzamides

Compound Space Group Dihedral Angle (°) Hydrogen Bonds Reference
4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide P21/c 31.63 O–H⋯O, N–H⋯O, C–H⋯O
(Z)-N-[Dihydrothiazol-2-ylidene]benzamide N–H⋯S, C–H⋯π
4-Fluoro-N-[dihydrothienylidene]benzamide C–F⋯H, π-π stacking

The target compound’s morpholine oxygen and thiophene sulfur atoms may participate in hydrogen bonding or π-π interactions, influencing crystal packing and solubility. highlights how solvent molecules (e.g., water) stabilize crystal structures via extensive hydrogen-bonding networks, a feature likely relevant to the target compound’s solid-state behavior .

Biological Activity

4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, a compound with the CAS number 954621-52-4, is a benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Achieved through the Paal–Knorr synthesis.
  • Attachment of the Morpholino Group : Introduced via nucleophilic substitution.
  • Formation of the Benzamide Core : Finalized by reacting an intermediate product with 4-methylbenzoic acid.

Chemical Properties :

  • Molecular Formula : C₁₈H₂₂N₂O₂S
  • Molecular Weight : 330.4 g/mol

The biological activity of this compound is primarily attributed to its structural components:

  • Morpholino Group : Enhances interaction with biological membranes and may act as a ligand for metal ions or enzymes.
  • Thiophene Ring : Participates in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activity.
  • Benzamide Group : Capable of forming hydrogen bonds with target molecules, stabilizing interactions.

These interactions can lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that benzamide derivatives can effectively inhibit various bacterial strains, suggesting potential use in developing new antibiotics.

Anticancer Activity

Preclinical studies have demonstrated that this compound possesses antitumor activity against several cancer cell lines, including those expressing multidrug-resistant protein 1 (MDR1). Its mechanism may involve the inhibition of specific cancer-related pathways or enzymes.

Data Table: Biological Activity Summary

Activity Type Effectiveness Reference
AntimicrobialEffective against various strains
AnticancerBroad-spectrum activity against cancer cell lines
Enzyme InhibitionModulates activity of specific enzymes

Case Studies

  • Antitumor Efficacy Study :
    A study investigated the effect of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent.
  • Antimicrobial Assessment :
    In vitro tests revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain.

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